molecular formula C20H20ClN3O2S B2907708 (Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline CAS No. 898439-92-4

(Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline

Cat. No. B2907708
CAS RN: 898439-92-4
M. Wt: 401.91
InChI Key: UYZMRGROWYKCQP-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of organic molecule that likely contains a thiazole ring (a type of heterocyclic compound), an aniline group (an amine attached to a phenyl group), and a methoxy group (an oxygen atom bonded to a methyl group). It also seems to have a morpholino group, which is a common motif in medicinal chemistry .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized via Schiff bases reduction routes . This involves the reaction of a primary amine with a carbonyl compound to form a Schiff base, which is then reduced to form the final product .


Molecular Structure Analysis

The exact molecular structure of this compound isn’t available, but similar compounds often have complex structures with multiple rings and functional groups . The presence of the thiazole ring, aniline group, methoxy group, and morpholino group would all contribute to the overall structure of the molecule .

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the relaxation of smooth muscle cells in the airways and a reduction in inflammation, providing both bronchodilator and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. Increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. This can result in a wide range of effects, including the relaxation of smooth muscle cells and the inhibition of inflammatory cell activation .

Pharmacokinetics

It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer , which suggests that it is likely to have good bioavailability in the lung tissue.

Result of Action

The dual action of Ohtuvayre as a bronchodilator and anti-inflammatory leads to improved lung function and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD) . It has been shown to provide clinical benefits both alone and when used with other maintenance therapies .

properties

IUPAC Name

N-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-25-18-8-2-15(3-9-18)19-14-27-20(22-17-6-4-16(21)5-7-17)24(19)23-10-12-26-13-11-23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZMRGROWYKCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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